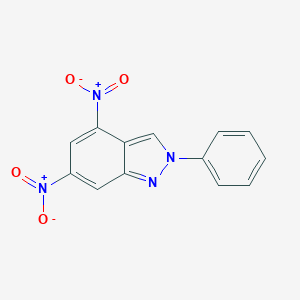![molecular formula C14H10O4 B187926 4,6-Dimethylpyrano[3,2-g]chromene-2,8-dione CAS No. 54107-67-4](/img/structure/B187926.png)
4,6-Dimethylpyrano[3,2-g]chromene-2,8-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dimethylpyrano[3,2-g]chromene-2,8-dione, also known as coumarin, is a natural compound found in many plants, such as tonka beans, sweet clover, and cassia cinnamon. It has been widely studied for its various biological activities, including anti-inflammatory, antioxidant, antitumor, and anticoagulant effects.
Mecanismo De Acción
The mechanism of action of 4,6-Dimethylpyrano[3,2-g]chromene-2,8-dione varies depending on its biological activity. For example, the anti-inflammatory effect of 4,6-Dimethylpyrano[3,2-g]chromene-2,8-dione is mediated by the inhibition of NF-κB and MAPK signaling pathways, which are involved in the production of pro-inflammatory cytokines. The antitumor effect of 4,6-Dimethylpyrano[3,2-g]chromene-2,8-dione is mediated by the induction of apoptosis in cancer cells through the activation of caspases and the inhibition of cell proliferation by blocking the cell cycle. The anticoagulant effect of 4,6-Dimethylpyrano[3,2-g]chromene-2,8-dione is mediated by the inhibition of thrombin and other coagulation factors, which are involved in the blood clotting process.
Efectos Bioquímicos Y Fisiológicos
4,6-Dimethylpyrano[3,2-g]chromene-2,8-dione has various biochemical and physiological effects. Studies have shown that 4,6-Dimethylpyrano[3,2-g]chromene-2,8-dione can reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-1β, and increase the levels of anti-inflammatory cytokines, such as IL-10. It also has antioxidant effects by scavenging free radicals and inhibiting lipid peroxidation. In addition, 4,6-Dimethylpyrano[3,2-g]chromene-2,8-dione has been found to have antitumor effects by inducing apoptosis in cancer cells and inhibiting angiogenesis. It also has anticoagulant effects by inhibiting the activity of thrombin and other coagulation factors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4,6-Dimethylpyrano[3,2-g]chromene-2,8-dione has several advantages and limitations for lab experiments. One advantage is that it is a natural compound that can be easily synthesized and purified. Another advantage is that it has various biological activities, which makes it a useful tool for studying different biological processes. However, one limitation is that 4,6-Dimethylpyrano[3,2-g]chromene-2,8-dione has low solubility in water, which can make it difficult to use in some experiments. Another limitation is that 4,6-Dimethylpyrano[3,2-g]chromene-2,8-dione can interact with other compounds, which can affect its biological activity.
Direcciones Futuras
There are several future directions for the study of 4,6-Dimethylpyrano[3,2-g]chromene-2,8-dione. One direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer, inflammation, and thrombosis. Another direction is to study the structure-activity relationship of 4,6-Dimethylpyrano[3,2-g]chromene-2,8-dione and its derivatives to identify more potent and selective compounds. Furthermore, the development of new synthesis methods for 4,6-Dimethylpyrano[3,2-g]chromene-2,8-dione and its derivatives can also be a future direction for the study of this natural compound.
Métodos De Síntesis
The synthesis of 4,6-Dimethylpyrano[3,2-g]chromene-2,8-dione can be achieved through various methods, including the Pechmann condensation reaction, Knoevenagel condensation reaction, and Perkin reaction. The Pechmann condensation reaction is the most common method for synthesizing 4,6-Dimethylpyrano[3,2-g]chromene-2,8-dione, which involves the reaction between phenol and β-ketoester in the presence of a strong acid catalyst, such as sulfuric acid.
Aplicaciones Científicas De Investigación
4,6-Dimethylpyrano[3,2-g]chromene-2,8-dione has been extensively studied for its various biological activities. Studies have shown that 4,6-Dimethylpyrano[3,2-g]chromene-2,8-dione exhibits anti-inflammatory and antioxidant effects by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species, respectively. It also has antitumor properties by inducing apoptosis in cancer cells and inhibiting angiogenesis. In addition, 4,6-Dimethylpyrano[3,2-g]chromene-2,8-dione has been found to have anticoagulant effects by inhibiting the activity of thrombin and other coagulation factors.
Propiedades
Número CAS |
54107-67-4 |
|---|---|
Nombre del producto |
4,6-Dimethylpyrano[3,2-g]chromene-2,8-dione |
Fórmula molecular |
C14H10O4 |
Peso molecular |
242.23 g/mol |
Nombre IUPAC |
4,6-dimethylpyrano[3,2-g]chromene-2,8-dione |
InChI |
InChI=1S/C14H10O4/c1-7-3-13(15)17-11-6-12-10(5-9(7)11)8(2)4-14(16)18-12/h3-6H,1-2H3 |
Clave InChI |
IRLAJOZCRMAKKA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=CC3=C(C=C12)C(=CC(=O)O3)C |
SMILES canónico |
CC1=CC(=O)OC2=CC3=C(C=C12)C(=CC(=O)O3)C |
Otros números CAS |
54107-67-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B187844.png)


![N-[(6-chloropyridin-3-yl)methyl]acetamide](/img/structure/B187848.png)
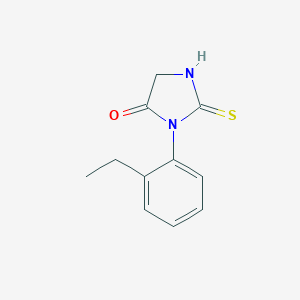
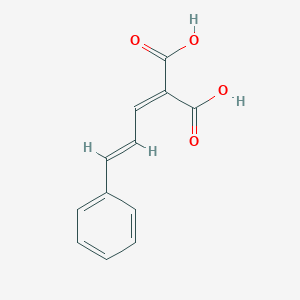
![2-Amino-4,4,6,6-tetramethyl-4,6-dihydrothieno[2,3-c]furan-3-carbonitrile](/img/structure/B187854.png)
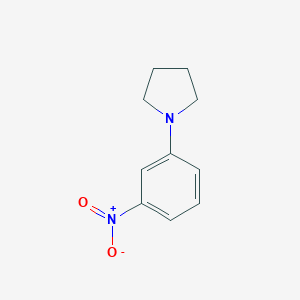
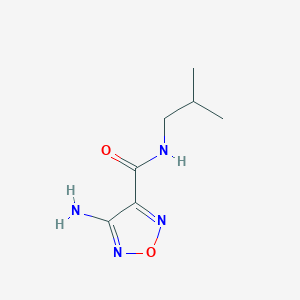
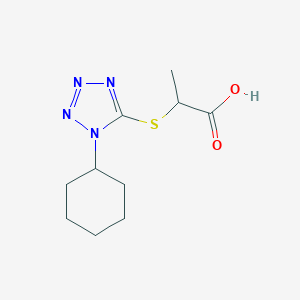


![Spiro[1,3-benzodioxole-2,1'-cyclopentan]-5-amine](/img/structure/B187865.png)
